molecular formula C8H7BrN2O B1376268 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 854584-01-3

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1376268
M. Wt: 227.06 g/mol
InChI Key: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (6-Br-DHQ) is an organic compound belonging to the family of quinoxalinones, which are a class of heterocyclic compounds containing two oxygen atoms and two nitrogen atoms. 6-Br-DHQ has been studied extensively in recent years due to its potential applications in the fields of synthetic chemistry, pharmaceuticals and biochemistry. 6-Br-DHQ has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer and anti-microbial activities. This review will discuss the synthesis of 6-Br-DHQ, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Regioselectivity

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one and related compounds exhibit considerable potential in various physical and pharmaceutical applications. A study by Dobiáš et al. (2017) highlighted the regioselective synthesis of these compounds from o-phenylenediamines and aroylpyruvates. This process allows for the selective preparation of regioisomeric pairs, offering insights into the structural determination of these compounds and their potential applications in synthetic chemistry (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Enzyme Substrate Potential

Li and Townshend (1997) explored the potential of 3,4-dihydroquinoxalin-2(1H)-one derivatives as fluorogenic substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. This research suggests their potential utility in detecting hydrogen peroxide in enzymatic reactions, contributing to the understanding of enzyme functions and interactions (Li & Townshend, 1997).

Antitumor Applications

A promising study by Cui et al. (2017) on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one revealed its significant antitumor properties. This compound showed high antiproliferative activity and the ability to disrupt tumor vasculature in vivo. The research suggests these derivatives as novel tubulin-binding tumor-vascular disrupting agents, potentially contributing to cancer treatment strategies (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).

Photocatalytic Reactions

Akula, Hong, and Lee (2018) demonstrated the use of 4-alkyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives in photocatalyzed oxidative coupling reactions. These findings are relevant in the field of organic synthesis, particularly in developing methods for creating complex organic molecules under mild conditions (Akula, Hong, & Lee, 2018).

Fluorescent Sensor Development

Anand, Kumar, and Sahoo (2018) developed a novel optical chemosensor using a derivative of 3,4-dihydroquinoxalin-2(1H)-one for the selective detection of Al3+ ions. This study demonstrates the potential of these compounds in developing sensitive and selective sensors for metal ion detection, which is crucial in environmental monitoring and biological studies (Anand, Kumar, & Sahoo, 2018).

properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCUZXZHPMRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736017
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

854584-01-3
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-(2-amino-4-bromophenyl)-2-chloroacetamide (4.5 g, 17.0 mmol), sodium iodide (101 mg, 2.0 mmol) and sodium carbonate (3.6 g, 33.8 mmol) in 300 ml acetonitrile was refluxed overnight under an atmosphere of nitrogen. Then the acetonitrile was removed under vacuum. The resulting solid was suspended in 150 ml water acidified to pH 5-6 with 1 N HCl. Extraction with ethyl acetate, washing of the combined organic layers with brine, drying over MgSO4, removing the solvent under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1.5/1) yielded 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (1.3 g, 5.8 mmol, 34%) as yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-bromo-2,3-diaminopyridine (2.0 g, 10.6 mmol) and glyoxylic acid monohydrate (1.23 g, 13.4 mmol) were combined in water (55 mL), sonicated for 10 minutes and stirred overnight. The product was filtered, washed with water (5×100 mL) and dried under vacuum to afford 2.214 g of crude product. To a suspension of this material in methanol (100 mL) was added NaBH4 (1.0 g, 26.3 mmol) with periodic cooling in an ice water bath to maintain reaction temperature below 35° C. After stirring for 4 hours, the reaction was quenched with 6N HCl (20 mL) and the resulting mixture stirred overnight. The mixture was warmed to 50° C. for 0.5 hour before removing volatile solvents by rotary evaporation. After adjusting the pH of the aqueous reside to 8 by the addition of 10N NaOH, the product was removed by filtration and washed with water (5×50 mL) to give the title compound (1.985 g, 82%). m.p. 265° C. (dec), 1H-NMR (DMSO-d6, 400 MHz) δ 10.47 (s, 1H), 7.65 (d, J=2.1 Hz, 1H), 7.01-6.99 (m, 2H), 3.94 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yang, L Zhao, B Xu, LY Yang, J Zhang, H Zhang… - Bioorganic …, 2016 - Elsevier
BRD4 plays a key role in transcriptional regulation. Recent biological and pharmacological studies have demonstrated that bromodomain-containing protein 4 (BRD4) is a viable drug …
Number of citations: 24 www.sciencedirect.com
CM Grombein, Q Hu, S Rau, C Zimmer… - European journal of …, 2015 - Elsevier
Aldosterone synthase (CYP11B2) catalyzes the conversion of 11-deoxycorticosterone to aldosterone via corticosterone and 18-hydroxycorticosterone. CYP11B2 is regarded as a new …
Number of citations: 30 www.sciencedirect.com
KY Xu, XT Wang, L Cheng, QH Cui, JT Shi… - Bioorganic & Medicinal …, 2023 - Elsevier
The bromodomain-containing protein 4 (BRD4) has gained growing interest as an effective drug target for the treatment of hepatocellular carcinoma (HCC). Herein, we designed and …
Number of citations: 2 www.sciencedirect.com

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